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Executive Summary
Dimethyl terephthalate (DMT), a monomer primarily used in the production of polyethylene

terephthalate (PET), has been the subject of numerous in vitro genotoxicity studies. This

technical guide provides a comprehensive review of the available data, summarizing key

findings from a battery of assays designed to assess the potential of DMT to induce genetic

damage. The overwhelming consensus from these studies is that dimethyl terephthalate is

non-genotoxic in vitro. This conclusion is supported by consistently negative results across a

range of endpoints, including gene mutations, chromosomal aberrations, and DNA damage.

This guide presents a detailed analysis of the experimental protocols and quantitative data

from these pivotal studies to support risk assessment and research and development activities.

Data Summary
The following tables summarize the quantitative data from key in vitro genotoxicity studies on

dimethyl terephthalate.

Table 1: Bacterial Reverse Mutation Assay (Ames Test)
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Study Strains Tested
Concentration
Range

Metabolic
Activation (S9)

Results

Zeiger et al.,

1982

Salmonella

typhimurium

TA98, TA100,

TA1535, TA1537

Not specified in

abstract
With and without

Non-

mutagenic[1]

Kozumbo et al.,

1982

Salmonella

typhimurium

TA98, TA100

Up to 1000 µ

g/plate
With and without

Non-

mutagenic[2]

Monarca et al.,

1991

Salmonella

typhimurium

TA98, TA100,

TA1535, TA1537,

TA1538

Not specified in

abstract
With and without

Non-

mutagenic[3]

Table 2: Mammalian Cell Gene Mutation Assay

Study Cell Line Assay
Concentrati
on Range

Metabolic
Activation
(S9)

Results

Myhr &

Caspary,

1991

L5178Y

mouse

lymphoma

cells

Thymidine

Kinase (TK)

locus

Not specified

in abstract

With and

without

Non-

mutagenic

Table 3: Cytogenetic Assays
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Study Cell Line Assay Type
Concentrati
on Range

Metabolic
Activation
(S9)

Results

Loveday et

al., 1990

Chinese

Hamster

Ovary (CHO)

Chromosoma

l Aberrations

Not specified

in abstract

With and

without
Negative

Loveday et

al., 1990

Chinese

Hamster

Ovary (CHO)

Sister

Chromatid

Exchange

Not specified

in abstract

With and

without
Negative

Monarca et

al., 1991

Human

peripheral

blood

lymphocytes

Chromosoma

l Aberrations

Not specified

in abstract

With and

without
Negative[3]

Monarca et

al., 1991

Human

peripheral

blood

lymphocytes

Micronucleus

Assay

Not specified

in abstract

With and

without
Negative[3]

Table 4: DNA Damage and Repair Assays

Study
Cell
Line/Syste
m

Assay Type
Concentrati
on Range

Metabolic
Activation
(S9)

Results

Monarca et

al., 1991

CO60 cells,

primary rat

hepatocytes

DNA Single-

Strand Break

Not specified

in abstract

Not

applicable
Negative[3]

Monarca et

al., 1991
HeLa cells

Unscheduled

DNA

Synthesis

(UDS)

Not specified

in abstract

Not

applicable
Negative[3]

Experimental Protocols
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Detailed methodologies for the key in vitro genotoxicity assays are outlined below. These

protocols are based on standard guidelines and the information available from the cited

studies.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by

measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella

typhimurium.

Methodology:

Strains: A set of at least four S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

are used to detect different types of mutations (frameshift and base-pair substitutions).

Metabolic Activation: The test is performed both in the presence and absence of a

mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats

induced with Aroclor 1254. This is to assess the mutagenicity of the parent compound and its

metabolites.

Exposure: The bacterial strains are exposed to various concentrations of dimethyl
terephthalate, along with a vehicle control and positive controls, on a minimal glucose agar

plate.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to

synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-

dependent increase in the number of revertant colonies compared to the solvent control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b492978?utm_src=pdf-body
https://www.benchchem.com/product/b492978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b492978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Exposure Analysis

S. typhimurium Strains

Mix Strains, DMT, and S9/bufferDMT Solutions

S9 Mix (or buffer)

Plate on Minimal Agar Incubate at 37°C Count Revertant Colonies Analyze Data

Click to download full resolution via product page

Ames Test Experimental Workflow

Mammalian Chromosomal Aberration Test
This assay evaluates the potential of a test substance to induce structural chromosomal

abnormalities in cultured mammalian cells.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes

are cultured in appropriate media.

Treatment: The cells are exposed to various concentrations of dimethyl terephthalate, a

vehicle control, and positive controls for a defined period. The assay is conducted with and

without metabolic activation (S9 mix).

Harvesting: After treatment, cells are treated with a metaphase-arresting agent (e.g.,

colcemid), harvested, and subjected to hypotonic treatment and fixation.

Slide Preparation and Staining: The fixed cells are dropped onto microscope slides, air-dried,

and stained (e.g., with Giemsa).
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Microscopic Analysis: Metaphase spreads are examined microscopically for chromosomal

aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

Culture Mammalian Cells

Treat with DMT +/- S9

Add Metaphase Arresting Agent

Harvest and Fix Cells

Prepare and Stain Slides

Microscopic Analysis of Metaphases

Report Results

Culture CHO cells with BrdU Treat with DMT +/- S9 Arrest in Metaphase & Harvest Prepare Slides Differential Staining Score SCEs per Cell

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b492978?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6754365/
https://pubmed.ncbi.nlm.nih.gov/6754365/
https://pubmed.ncbi.nlm.nih.gov/6754359/
https://pubmed.ncbi.nlm.nih.gov/2000099/
https://www.benchchem.com/product/b492978#genotoxicity-of-dimethyl-terephthalate-in-vitro-studies
https://www.benchchem.com/product/b492978#genotoxicity-of-dimethyl-terephthalate-in-vitro-studies
https://www.benchchem.com/product/b492978#genotoxicity-of-dimethyl-terephthalate-in-vitro-studies
https://www.benchchem.com/product/b492978#genotoxicity-of-dimethyl-terephthalate-in-vitro-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b492978?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b492978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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